
4-Amino-1,2-dihydro-3,6-pyridazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a six-membered ring containing two adjacent nitrogen atoms and two keto groups at positions 3 and 6Pyridazine derivatives, including 4-amino-1,2-dihydropyridazine-3,6-dione, are known for their diverse biological activities and are widely studied in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,2-dihydropyridazine-3,6-dione typically involves the condensation of hydrazine with a suitable dicarbonyl compound. One common method is the reaction of cis-butenedioic acid with hydrazine in an aqueous medium at elevated temperatures (around 95°C) for 2-4 hours. The reaction is often catalyzed by ion-exchange resins such as KU-2-8 and KRF-10P, which facilitate the formation of the heterocyclic hydrazide intermediate .
Industrial Production Methods
In industrial settings, the synthesis of 4-amino-1,2-dihydropyridazine-3,6-dione can be scaled up using continuous flow reactors and solid ion-exchange catalysts. These methods offer advantages such as high selectivity, ease of catalyst separation, and reduced corrosion of industrial equipment. The use of solid ion-exchange resins also eliminates the need for neutralization and concentration steps, making the process more efficient and environmentally friendly .
化学反応の分析
Types of Reactions
4-amino-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
4-amino-1,2-dihydropyridazine-3,6-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral, cardiotonic, sedative, antibacterial, and analgesic properties.
Industry: Utilized in the development of herbicides, insecticides, and plant growth regulators.
作用機序
The mechanism of action of 4-amino-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms but without the keto groups.
Pyridazinone: Similar to pyridazine but with a keto group at position 3.
Dihydropyridazine: A reduced form of pyridazine with additional hydrogen atoms.
Uniqueness
4-amino-1,2-dihydropyridazine-3,6-dione is unique due to the presence of both amino and keto groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C4H5N3O2 |
|---|---|
分子量 |
127.10 g/mol |
IUPAC名 |
4-amino-1,2-dihydropyridazine-3,6-dione |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,7,9)(H3,5,6,8) |
InChIキー |
BTKYZKKZTUGJJW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NNC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid](/img/structure/B12962626.png)

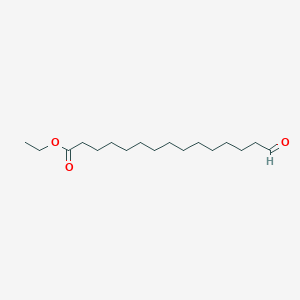

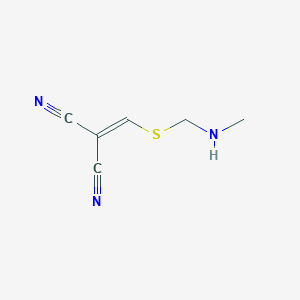


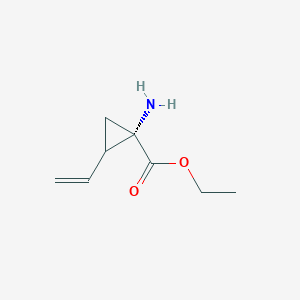

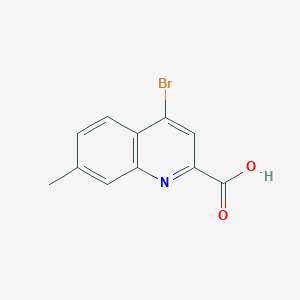
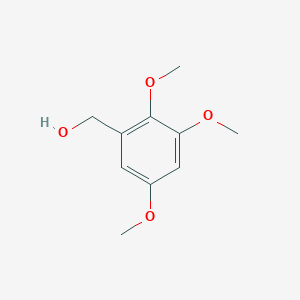
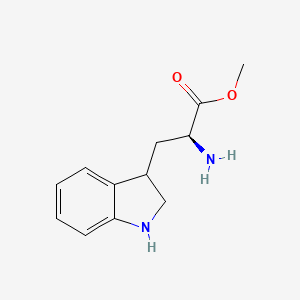
![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
